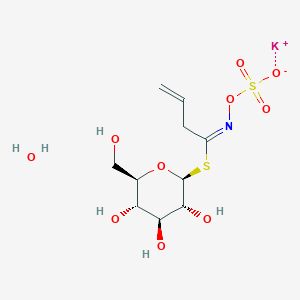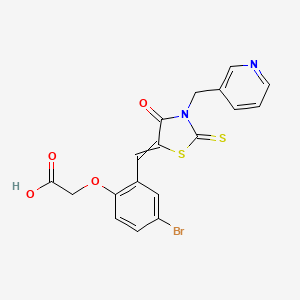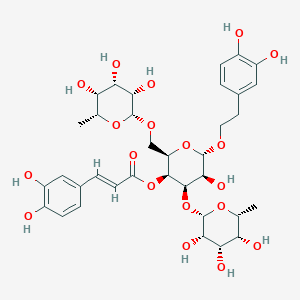
Sinigrin monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sinigrin can be extracted from plant materials using a methanol-water mixture at high temperatures to deactivate myrosinase activity . The extract is then purified using ion-exchange chromatography, followed by sulfatase treatment to obtain desulfoglucosinolates, which are then analyzed by high-pressure liquid chromatography (HPLC) .
Industrial Production Methods: Industrial extraction of sinigrin typically involves the use of black mustard seeds, which are rich in sinigrin . The seeds are ground, and the sinigrin is extracted using solvents such as methanol or water. The extract is then purified and concentrated to obtain sinigrin monohydrate .
Types of Reactions:
Hydrolysis: Sinigrin undergoes enzymatic hydrolysis by myrosinase to produce allyl isothiocyanate.
Oxidation: Sinigrin can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: Sinigrin can participate in substitution reactions, where the glucosinolate group is replaced by other functional groups.
Common Reagents and Conditions:
Myrosinase: Used for the hydrolysis of sinigrin to allyl isothiocyanate.
Oxidizing Agents: Various oxidizing agents can be used to oxidize sinigrin under controlled conditions.
Major Products:
Allyl Isothiocyanate: The primary product formed from the hydrolysis of sinigrin.
Oxidation Products: Depending on the oxidizing agents and conditions, various oxidation products can be formed.
Applications De Recherche Scientifique
Sinigrin monohydrate has a wide range of scientific research applications:
Mécanisme D'action
Sinigrin exerts its effects primarily through its hydrolysis product, allyl isothiocyanate. When plant tissues containing sinigrin are damaged, myrosinase converts sinigrin into allyl isothiocyanate, which has various biological activities . Allyl isothiocyanate can induce apoptosis in cancer cells by upregulating p53 and downregulating Bcl-2 family members and caspases . It also enhances the asthma-relieving effects of beta-adrenergic receptor agonists by regulating cAMP-mediated pathways .
Comparaison Avec Des Composés Similaires
Sinigrin is one of several glucosinolates found in the Brassicaceae family. Similar compounds include:
Gluconasturtiin: Another glucosinolate found in watercress and other cruciferous vegetables.
Glucoraphanin: Found in broccoli and known for its anticancer properties.
Glucotropaeolin: Found in garden cress and studied for its bioactive properties.
Uniqueness of Sinigrin: Sinigrin is unique due to its high concentration in black mustard seeds and its potent biological activities, particularly its ability to produce allyl isothiocyanate, which has strong anticancer and antimicrobial properties .
Propriétés
Formule moléculaire |
C10H18KNO10S2 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate;hydrate |
InChI |
InChI=1S/C10H17NO9S2.K.H2O/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10;;/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18);;1H2/q;+1;/p-1/b11-6+;;/t5-,7-,8+,9-,10+;;/m1../s1 |
Clé InChI |
IUBVMJHASFBYGW-WBMBWNLZSA-M |
SMILES isomérique |
C=CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.O.[K+] |
SMILES canonique |
C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3aR,5R,7S,7aS)-1-[(1S)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789299.png)


![(16Z,28Z)-1,18-dihydroxy-19,30-dimethoxy-12-[1-[3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10789318.png)
![[(9S,10S)-8,8-dimethyl-9-(2-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylbut-2-enoate](/img/structure/B10789323.png)
![(1S,4aS,5R,7S)-7-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B10789335.png)
![(1R,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B10789343.png)
![[(3aR,4S,6E,9S,10Z,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10789379.png)
![[(9S,10S)-8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B10789380.png)
![(1R,4R,7R,11S,13R,18S,19S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione](/img/structure/B10789392.png)
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid](/img/structure/B10789394.png)
![[(1R,3aR,5R,7S,7aS)-1-[(1R)-1-acetyloxyethyl]-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate](/img/structure/B10789400.png)
![[5-[(1S,2S)-2-[(9S,11R,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10789407.png)
